![molecular formula C26H20F3N5O2 B2917933 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031596-04-9](/img/no-structure.png)

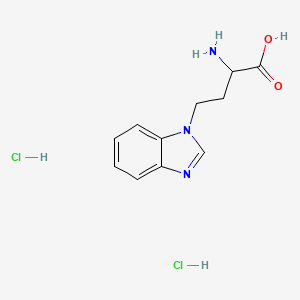

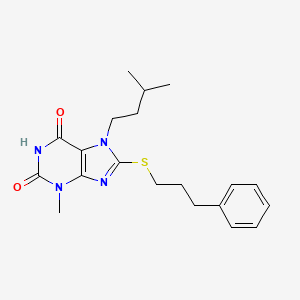

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H20F3N5O2 and its molecular weight is 491.474. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed new synthesis methods for heterocyclic compounds related to the specified chemical structure. For example, the work by Chern et al. (1988) focused on the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide and isocyanates, highlighting a novel approach to creating complex heterocyclic structures Chern et al., 1988.

Receptor Selectivity and Antagonism

Compounds structurally related to the specified chemical have been investigated for their receptor selectivity and antagonistic properties. Kim et al. (1996) described derivatives of the triazoloquinazoline adenosine antagonist CGS15943 showing selective affinity for the human A3 receptor subtype, demonstrating the potential for selective receptor targeting in therapeutic applications Kim et al., 1996.

Antimicrobial Properties

The synthesis and evaluation of 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, have shown promising antimicrobial activities. Pokhodylo et al. (2021) reported on compounds with moderate to potent antibacterial effects against Staphylococcus aureus and antifungal activities against Candida albicans, suggesting their potential as antimicrobial agents Pokhodylo et al., 2021.

Biological Activity and Toxicity Prediction

Studies by Danylchenko et al. (2016) involved the synthesis and biological activity prediction of triazoloquinazoline derivatives. The research aimed to identify compounds with potential antineurotic activity and predict their toxicity, indicating the application of computational tools in drug discovery Danylchenko et al., 2016.

Antioxidant and Antibacterial Activity

Gadhave and Kuchekar (2020) synthesized benzothiazole-based triazoloquinazoline derivatives and evaluated them for antioxidant and antibacterial activity. This research contributes to the development of compounds with potential for various pharmacological applications Gadhave & Kuchekar, 2020.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid with N-(3-phenylpropyl)amine followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "N-(3-phenylpropyl)amine", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is reacted with N-(3-phenylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Acetic anhydride and triethylamine are added to the reaction mixture to acetylate the amine group and form the final product, 5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is purified by column chromatography using a suitable solvent system." ] } | |

CAS RN |

1031596-04-9 |

Molecular Formula |

C26H20F3N5O2 |

Molecular Weight |

491.474 |

IUPAC Name |

5-oxo-N-(3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H20F3N5O2/c27-26(28,29)19-10-4-9-17(14-19)22-23-31-25(36)20-12-11-18(15-21(20)34(23)33-32-22)24(35)30-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,33H,5,8,13H2,(H,30,35) |

SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)